molecular formula C23H30N6O7 B296126 2-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL 3,4,5-TRIMETHOXYBENZOATE

2-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL 3,4,5-TRIMETHOXYBENZOATE

Cat. No.: B296126
M. Wt: 502.5 g/mol
InChI Key: FJJDFWFMTJCZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound belonging to the class of xanthines. Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety . This compound is notable for its intricate structure, which includes a piperazine ring and a trimethoxybenzoate group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL 3,4,5-TRIMETHOXYBENZOATE involves multiple stepsThe final step involves the esterification of the compound with 3,4,5-trimethoxybenzoic acid under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERAZIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL 3,4,5-TRIMETHOXYBENZOATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating various biochemical pathways. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds include other xanthine derivatives and purine-based molecules. For example:

Properties

Molecular Formula

C23H30N6O7

Molecular Weight

502.5 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)ethyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C23H30N6O7/c1-26-19-17(20(30)27(2)23(26)32)29(22(25-19)28-8-6-24-7-9-28)10-11-36-21(31)14-12-15(33-3)18(35-5)16(13-14)34-4/h12-13,24H,6-11H2,1-5H3

InChI Key

FJJDFWFMTJCZBG-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CCOC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CCOC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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